molecular formula C7H8FNO2 B1404802 (5-Fluoro-3-methoxypyridin-2-yl)methanol CAS No. 1616500-60-7

(5-Fluoro-3-methoxypyridin-2-yl)methanol

Cat. No.: B1404802
CAS No.: 1616500-60-7
M. Wt: 157.14 g/mol
InChI Key: XBXDJFWLMNGEBT-UHFFFAOYSA-N
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Description

(5-Fluoro-3-methoxypyridin-2-yl)methanol, registered under CAS 874822-98-7 , is a fluorinated pyridine derivative with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . This compound features a methanol group at the 2-position and a methoxy group at the 3-position of its pyridine ring, which is further functionalized with a fluorine atom at the 5-position, creating a versatile scaffold for pharmaceutical and chemical synthesis . Its structural motifs are commonly found in bioactive molecules, including kallikrein inhibitors investigated for treating disorders across multiple physiological systems including cardiovascular, renal, and ocular conditions . As a key synthetic building block, this fluorinated pyridine methanol is primarily valued in medicinal chemistry for the construction of more complex active pharmaceutical ingredients (APIs) . The presence of both the hydroxymethyl and methoxy groups on the heteroaromatic ring provides reactive handles for further chemical modifications, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability . Researchers utilize this compound as a crucial intermediate in developing potential therapeutics for inflammation, metabolic diseases, and various central nervous system disorders . The compound is characterized by specific physicochemical properties including a calculated density of 1.26 g/cm³ and a boiling point of approximately 236°C at 760 mmHg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-fluoro-3-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXDJFWLMNGEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287182
Record name 5-Fluoro-3-methoxy-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616500-60-7
Record name 5-Fluoro-3-methoxy-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methoxy-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Fluoropyridines are known to interact with their targets through the strong electron-withdrawing substituent(s) in the aromatic ring. This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Fluoropyridines are known to have potential as imaging agents for various biological applications, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the compound’s potential as an imaging agent, it may have effects at the cellular level that allow for enhanced imaging capabilities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture could potentially affect the compound’s stability.

Biological Activity

(5-Fluoro-3-methoxypyridin-2-yl)methanol is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and a methoxy group on the pyridine ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C8H10FNOC_8H_10FNO. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The fluorine and methoxy groups can modulate the compound's electronic properties, potentially increasing its reactivity with enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, affecting cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests potential for development as an anticancer agent.

Antimicrobial Activity

Research indicates that pyridine derivatives possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigated the growth inhibitory effects of pyridine derivatives on L1210 mouse leukemia cells. The results indicated that these compounds exhibited potent inhibition with mechanisms involving intracellular release of active metabolites .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of similar pyridine derivatives against several strains. The findings suggested broad-spectrum activity, indicating potential therapeutic applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(5-Fluoro-6-methoxypyridin-3-yl)methanolFluorine at position 5Moderate anticancer activity
(5-Fluoro-2-methoxypyridin-4-yl)methanolMethoxy at position 4Antimicrobial and anticancer effects
(5-Fluoro-pyridine)No methoxy groupLimited biological activity

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Drug Development : Exploring its potential as a lead compound for new therapeutic agents targeting cancer and infectious diseases.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CAS Number Price (1 g)
This compound 5-F, 3-OCH3, 2-CH2OH C7H8FNO2 157.15 N/A N/A 116204 N/A
(5-Chloro-2-methoxypyridin-3-yl)methanol 5-Cl, 2-OCH3, 3-CH2OH C7H8ClNO2 173.60 N/A N/A 351410-46-3 $340
(5-Bromo-3-methoxypyridin-2-yl)methanol 5-Br, 3-OCH3, 2-CH2OH C7H8BrNO2 218.05 N/A N/A N/A N/A
(2-Chloro-5-fluoropyridin-3-yl)methanol 2-Cl, 5-F, 3-CH2OH C6H5ClFNO 157.56 N/A N/A N/A N/A
(5-Fluoro-2-methoxypyridin-3-yl)methanol* 5-F, 2-OCH3, 3-CH2OH C7H8FNO2 157.14 236.2 1.26 874822-98-7 N/A
(2-Chloro-5-methylpyridin-3-yl)methanol 2-Cl, 5-CH3, 3-CH2OH C7H8ClNO 157.60 N/A N/A 518314-64-2 $400

*Positional isomer of the target compound.

Key Observations

Substituent Effects on Molecular Weight :

  • Halogen substitution (F, Cl, Br) significantly impacts molecular weight. Bromine analogs (e.g., 5-Bromo derivative) exhibit the highest molecular weight (218.05 g/mol ) due to bromine’s larger atomic mass .
  • Chlorine substitution increases molecular weight compared to fluorine analogs (e.g., 173.60 vs. 157.15 g/mol for 5-Cl vs. 5-F derivatives) .

Positional Isomerism: The positional isomer (5-Fluoro-2-methoxypyridin-3-yl)methanol shares the same molecular formula as the target compound but differs in methoxy group placement (2-OCH3 vs. 3-OCH3). This alters physical properties, such as boiling point (236.2°C) and density (1.26 g/cm³) .

Methoxy groups at position 3 (target compound) may sterically hinder reactions at adjacent positions compared to position 2 isomers .

Cost Variability: Chlorinated derivatives (e.g., 5-Chloro-2-methoxypyridin-3-yl)methanol) are commercially available at $340/g, while methyl-substituted analogs (e.g., 2-Chloro-5-methylpyridin-3-yl)methanol) cost $400/g, reflecting differences in synthesis complexity .

Preparation Methods

Reduction of Esters or Aldehydes

A common approach involves reducing pyridine-2-carboxylate esters or aldehydes to the corresponding alcohol. For example:

  • DIBAL-H Reduction : In the synthesis of (5-methoxypyridin-2-yl)methanol, methyl 5-methoxypyridine-2-carboxylate was reduced using diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures, yielding the alcohol in high purity.
  • NaBH₄ Reduction : Direct reduction of 5-methoxypicolinaldehyde with sodium borohydride (NaBH₄) in methanol provided the target alcohol.

Adaptation for Target Compound :
If 5-fluoro-3-methoxypyridine-2-carbaldehyde or its ester derivative is accessible, similar reductions could yield the desired methanol product. For instance:

**Example Protocol**:  
1. Dissolve 5-fluoro-3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol.  
2. Add NaBH₄ (2.0 eq) portionwise at 0°C.  
3. Stir at room temperature for 2 hours, then quench with saturated NH₄Cl.  
4. Extract with ethyl acetate, dry (MgSO₄), and concentrate to obtain the product.

Fluorination Strategies

Introducing fluorine at the 5-position of the pyridine ring may involve:

Example from Literature :
In the synthesis of 3-fluoropyridine-2-methanol, sodium nitrite and hydrogen fluoride-pyridine were used to convert an amino group to fluorine via a diazonium intermediate.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation can reduce nitro or cyano groups to amines or alcohols, respectively. For example:

  • Hydrogenation of Nitriles : A palladium-carbon catalyst under hydrogen pressure (0.6 MPa) reduced nitriles to alcohols in yields up to 97%.

Relevance to Target Compound :
If a nitrile precursor (e.g., 5-fluoro-3-methoxypyridine-2-carbonitrile) is available, hydrogenation could directly yield the methanol derivative.

Oxidation-Reduction Sequences

MnO₂ oxidation of alcohols to aldehydes, followed by controlled reduction, offers a pathway to purify intermediates. For instance:

  • MnO₂ oxidized (5-methoxypyridin-2-yl)methanol to the corresponding aldehyde, which was subsequently reduced back to the alcohol for structural confirmation.

Comparative Analysis of Methods

Method Yield Conditions Key Challenges
DIBAL-H Reduction ~70% Low-temperature, anhydrous Sensitivity to moisture
NaBH₄ Reduction >80% Ambient temperature Limited substrate scope
Catalytic Hydrogenation ~97% High-pressure H₂, Pd/C catalyst Requires specialized equipment

Spectral Data and Validation

Critical for confirming structure:

  • ¹H NMR : Expected signals for the methanol group (δ 4.6–5.0 ppm, multiplet) and aromatic protons (δ 7.0–9.0 ppm).
  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Industrial Scalability

Methods using cost-effective reagents (e.g., NaBH₄) and mild conditions (e.g., hydrogenation at 45°C) are preferred for large-scale production. The use of toxic HF-pyridine in fluorination necessitates stringent safety protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Fluoro-3-methoxypyridin-2-yl)methanol?

  • Methodology :

  • Step 1 : Start with a halogenated pyridine precursor (e.g., 3-methoxy-5-fluoropyridin-2-yl chloride). Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux conditions .
  • Step 2 : Reduce the carbonyl group (if present) or hydroxylate using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (≥98% by reverse-phase chromatography) .

Q. How can researchers validate the structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-5 and methoxy resonance at δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₈FNO₂, expected m/z 170.06) .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement of single-crystal data .

Advanced Research Questions

Q. How do electronic effects of the fluoro and methoxy substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The fluoro group at C-5 acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the para position (C-4) and enhancing oxidative stability .
  • The methoxy group at C-3 is electron-donating, increasing electron density at adjacent positions (C-2 and C-4), which facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings .
    • Case Study : Compare reactivity with analogs like (5-Chloro-2-methoxypyridin-3-yl)methanol; fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase bond dissociation energy .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

  • Troubleshooting :

  • Batch Variability : Trace moisture during LiAlH₄ reduction may lead to side products (e.g., over-reduction). Use rigorous drying protocols for solvents and reagents .
  • Impurity Profiling : Employ GC-MS or LC-MS to identify by-products (e.g., residual DMSO or THF adducts). Cross-validate with 2D NMR (COSY, HSQC) .
    • Data Reconciliation : Compare crystallographic data (e.g., C–F bond lengths) with computational models (DFT calculations) to resolve ambiguities .

Q. How can researchers leverage this compound in drug discovery pipelines?

  • Biological Applications :

  • Fragment-Based Design : Use as a building block for fluorinated pharmacophores targeting kinase inhibitors (e.g., mimicking pyridine motifs in EGFR inhibitors) .
  • Metabolic Stability : Fluorine enhances metabolic resistance by blocking cytochrome P450 oxidation sites, as seen in related fluoropyridine derivatives .
    • Experimental Design : Screen for bioactivity using SPR (surface plasmon resonance) or enzymatic assays, referencing fluorinated analogs in PubChem .

Methodological Best Practices

Q. What are the stability considerations for long-term storage?

  • Storage Conditions :

  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
  • Avoid aqueous solutions; methanol is hygroscopic and may hydrolyze the methoxy group over time .

Q. How to optimize reaction yields in multistep syntheses?

  • Process Optimization :

  • Catalytic Systems : Use Pd(OAc)₂/XPhos for cross-coupling reactions (yields >75% reported for similar pyridines) .
  • Microwave-Assisted Synthesis : Reduce reaction times for SNAr steps (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Fluoro-3-methoxypyridin-2-yl)methanol
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(5-Fluoro-3-methoxypyridin-2-yl)methanol

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